Bis(trichloromethyl)sulfone
Overview
Description
Bis(trichloromethyl)sulfone is a chemical compound with the molecular formula C₂Cl₆O₂S. It is known for its use as an industrial biocide, particularly in applications such as cooling water systems, waste disposal systems, and oil extraction systems . The compound is moderately soluble in water and has a high toxicity to fish and moderate oral toxicity to mammals .
Mechanism of Action
Target of Action
Pharmacokinetics
Bis(trichloromethyl)sulfone is moderately soluble in water, indicating some potential to reach groundwaters
Result of Action
This compound is highly toxic to fish but slightly less so to aquatic invertebrates . It also has a moderate oral toxicity to mammals and is known to be an irritant . The compound’s action results in the death or inhibition of its target organisms, thereby controlling their populations in the applied settings.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the environment and its accessibility to target organisms. Furthermore, its stability and efficacy can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals. It’s important to note that the compound should be handled with care due to its irritant properties and potential toxicity to non-target organisms .
Biochemical Analysis
Biochemical Properties
Bis(trichloromethyl)sulfone has been shown to have synergistic antimicrobial properties when combined with other compounds
Cellular Effects
It is known to be toxic by ingestion, inhalation, or skin absorption , suggesting it can penetrate cell membranes and exert effects within cells
Molecular Mechanism
It is likely to be incompatible with strong oxidizing agents , suggesting it may interact with certain biomolecules in a reducing environment. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been documented.
Dosage Effects in Animal Models
It is known to have a moderate oral toxicity to mammals , but specific threshold effects, toxic effects at high doses, and other dosage-dependent effects have not been documented.
Metabolic Pathways
A soil metabolite of this compound has been identified
Transport and Distribution
It is moderately soluble in water , suggesting it could be transported in the bloodstream and reach various tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trichloromethyl)sulfone can be synthesized through the oxidation of dimethyl sulfoxide using sodium hypochlorite . This reaction produces this compound along with an aqueous brine solution as a by-product. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced in oil-in-water emulsions to avoid the ecological problems associated with brine waste disposal . This method involves using the by-product aqueous brine solution from the formation reaction, resulting in a simple one-pot type emulsion preparation procedure.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite is commonly used in the oxidation of dimethyl sulfoxide to produce this compound.
Substitution Reagents: Various nucleophiles can be used in substitution reactions to replace the trichloromethyl groups.
Major Products:
Oxidation Products: The primary product of the oxidation reaction is this compound itself.
Substitution Products: Depending on the nucleophile used, the substitution reactions can yield a variety of sulfone derivatives.
Scientific Research Applications
Bis(trichloromethyl)sulfone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexachlorodimethyl sulfone: This compound shares similar biocidal properties and is often used in combination with bis(trichloromethyl)sulfone for enhanced antimicrobial effectiveness.
1,2-Dibromo-2,4-dicyanobutane: Another biocide that, when used in combination with this compound, shows synergistic antimicrobial properties.
Uniqueness: this compound is unique due to its high efficacy as a biocide and its ability to form stable emulsions, making it suitable for various industrial applications . Its moderate solubility in water and high toxicity to specific organisms further distinguish it from other biocides .
Properties
IUPAC Name |
trichloro(trichloromethylsulfonyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6O2S/c3-1(4,5)11(9,10)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLWIZAWPBUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6O2S | |
Record name | BIS (TRICHLOROMETHYL) SULFONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID3032331 | |
Record name | Bis(trichloromethyl)sulfone | |
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Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis (trichloromethyl) sulfone appears as an off-white powdered solid with an aromatic odor. Contact may irritate skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Off-white solid with a pungent odor; [HSDB] | |
Record name | BIS (TRICHLOROMETHYL) SULFONE | |
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Record name | Bis(trichloromethyl) sulfone | |
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Solubility |
% by weight: ethylene glycol, 6.2; dimethyl sulfoxide, 90.0%; acetonitrile, 93.0%, temp not specified, In water, 67 ppm, temp not specified | |
Record name | Bis(TRICHLOROMETHYL) SULFONE | |
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Density |
Bulk density: 125 lbs/cu ft | |
Record name | Bis(TRICHLOROMETHYL) SULFONE | |
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Color/Form |
Off white, Solid | |
CAS No. |
3064-70-8 | |
Record name | BIS (TRICHLOROMETHYL) SULFONE | |
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URL | https://cameochemicals.noaa.gov/chemical/17083 | |
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Record name | Bis(trichloromethyl) sulfone | |
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Record name | Bis(trichloromethyl)sulfone | |
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Record name | Methane, 1,1'-sulfonylbis[1,1,1-trichloro- | |
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Record name | Bis(trichloromethyl)sulfone | |
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Record name | Bis(trichloromethyl) sulphone | |
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Record name | BIS(TRICHLOROMETHYL)SULFONE | |
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Record name | Bis(TRICHLOROMETHYL) SULFONE | |
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Melting Point |
36 to 38 °C | |
Record name | Bis(TRICHLOROMETHYL) SULFONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Bis(trichloromethyl)sulfone?
A: Research indicates this compound exhibits potent biocidal activity, making it effective against slime-forming microorganisms in industrial water systems, such as those found in paper mills and cooling towers. [, ] Studies also highlight its potential use as a vulcanizing agent in the production of ethylene propylene elastomers. []
Q2: How does this compound exert its biocidal effects?
A: While the exact mechanism of action remains unclear, studies suggest this compound directly impacts the motility of microorganisms. Research on rat spermatozoa demonstrated that a concentration of 0.31 mg/ml of this compound could render them immobile within 20 seconds. [] This finding suggests a direct interaction with cellular mechanisms essential for movement. Further research is needed to elucidate the precise molecular targets.
Q3: What is the molecular structure of this compound, and what spectroscopic data is available?
A: this compound possesses a symmetrical structure with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two trichloromethyl (CCl3) groups. Its molecular formula is C2Cl6O2S, and its molecular weight is 288.78 g/mol. [] Spectroscopic studies, including infrared (IR) and Raman spectroscopy, have been conducted on this compound in various states (solid, molten, and in solution) to characterize its vibrational modes and elucidate its structure. []
Q4: Does this compound pose any environmental risks?
A: While this compound exhibits effective biocidal properties, its potential environmental impact requires consideration. A study identified a soil metabolite of this compound, indicating its breakdown in the environment. [] Further research is needed to assess its persistence, bioaccumulation potential, and effects on various organisms to understand its overall ecological impact.
Q5: Are there any safety concerns associated with handling this compound?
A: Research indicates that this compound can cause lachrymation (tearing) at relatively low concentrations. [] Exposure to even 10 parts per million in a work environment like a paper mill could lead to discomfort for personnel. This highlights the need for appropriate safety measures, such as personal protective equipment and adequate ventilation, during handling and use.
Q6: What analytical techniques are employed to characterize and quantify this compound?
A: Various analytical methods are used to study this compound. One study employed High-Performance Liquid Chromatography (HPLC) coupled with thermospray mass spectrometry to identify a soil metabolite of the compound. [] This technique allows for the separation and identification of components within a complex mixture, enabling researchers to track the compound's fate in the environment.
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